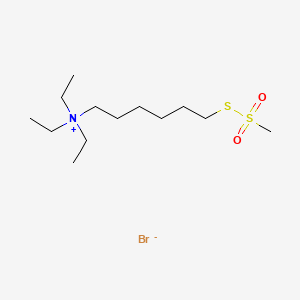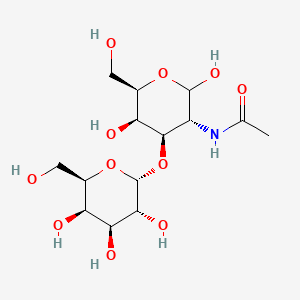
Gal-alpha1,3-GalNAc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gal-alpha1,3-GalNAc is an amino disaccharide consisting of N-acetylgalactosamine having an alpha-D-galactosyl residue at the 3-position . It is a deoxy sugar derivative, rendered from a deoxyribose molecule . This sugar qualifies as a member of the acetamide group due to the organic compound, acetamide, contained within it .
Synthesis Analysis
The synthesis of Gal-alpha1,3-GalNAc involves enzymatic processes. For instance, a glycopolypeptide carrying the beta-D-Gal- (1–>3)-alpha-D-GalNAc unit was synthesized through three steps: enzymatic synthesis of p-nitrophenyl disaccharide glycoside, reduction of the p-nitrophenyl group, and coupling of the amino group with the carboxyl group of poly (L-glutamic acid)s .Molecular Structure Analysis
The molecular formula of Gal-alpha1,3-GalNAc is C14H25NO11 . Its molecular weight is 383.35 g/mol . The IUPAC name is N - [ (3 R ,4 R ,5 R ,6 R )-2,5-dihydroxy-6- (hydroxymethyl)-4- [ (2 S ,3 R ,4 S ,5 R ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide .Chemical Reactions Analysis
The α-1,3-galactosyltransferase (α1,3GT) gene named GGTA1 is present in all mammals, but in humans, apes, and Old World Monkeys, it is inactivated by frame-shift mutations that truncate the expressed protein and abolish its catalytic activity . α1,3GT catalyzes the transfer of a galactose residue with an α-1,3 linkage, on terminal lactosaminide (Gal-β-1,4-GlcNAc-R) disaccharide on glycoproteins and glycolipids, generating terminal α-Gal .Physical And Chemical Properties Analysis
Gal-alpha1,3-GalNAc is a deoxy sugar derivative, rendered from a deoxyribose molecule . This sugar qualifies as a member of the acetamide group due to the organic compound, acetamide, contained within it .Aplicaciones Científicas De Investigación
Cancer Research and Diagnostics
The Thomsen-Friedenreich antigen (TF-antigen), which includes the structure Gal-alpha1,3-GalNAc, is found on the surface of most human cancer cell types . Its presence is associated with tumor cell aggregation and metastasis. Research into the interaction between TF-antigen and galectins, such as galectin-1 and galectin-3, has implications for understanding cancer progression and developing diagnostic tools.
Immunology and Vaccine Development
The α-Gal epitope, which is part of the Gal-alpha1,3-GalNAc structure, is an immunogenic glycan antigen. It’s not present in humans but is found in non-primate mammals . This difference in expression has been exploited in developing vaccines that target the α-Gal epitope, prompting an immune response against pathogens or cells that carry this epitope.
Allergy Research
The α-Gal epitope is also significant in allergy research. Some individuals develop an allergic response to this epitope, which is known as α-Gal syndrome. This condition is often associated with tick bites and can lead to allergic reactions to red meat. Understanding the role of Gal-alpha1,3-GalNAc in this context is crucial for developing treatments .
Glycoconjugate Synthesis
Gal-alpha1,3-GalNAc is used in the synthesis of neo-glycoproteins, which are proteins modified with glycan structures . These neo-glycoproteins have applications in studying multivalent binding interactions and can serve as inhibitors in various biochemical assays.
Blood Group Typing
The structure of Gal-alpha1,3-GalNAc is related to blood group antigens. It’s involved in the synthesis of specific carbohydrate chains that define blood group determinants. This has implications for transfusion medicine and organ transplantation .
Biochemical Reagent
Gal-alpha1,3-GalNAc can be used as a chiral reagent in biochemical applications. It’s a glycosyl compound with a glycosidic binding to other groups through its anomeric carbon, which makes it valuable in various synthetic chemistry applications .
Mecanismo De Acción
Target of Action
Gal-alpha1,3-GalNAc, also known as alpha gal and the Galili antigen, is a carbohydrate found in most mammalian cell membranes . It primarily targets the immune system, specifically the production of xenoreactive immunoglobulin M (IgM) antibodies . These antibodies recognize Gal-alpha1,3-GalNAc as a foreign body, leading to organ rejection after transplantation .
Mode of Action
The interaction of Gal-alpha1,3-GalNAc with its targets is complex. In humans and recent Old World primates, the gene for the enzyme alpha-1,3-galactosyltransferase, which is essential for the synthesis of Gal-alpha1,3-GalNAc, has been inactivated . The immune system recognizes it as a foreign body and produces xenoreactive immunoglobulin M (IgM) antibodies .
Biochemical Pathways
The Gal-alpha1,3-GalNAc is involved in the GalNAc-T Activation (GALA) pathway . The enzymes GALNTs add GalNAc sugar to Ser and Thr residues, forming the Tn glycan . GALNTs are activated by trafficking from Golgi to ER, a process driven by the Src kinase and negatively regulated by ERK8 . This GALNTs activation (aka GALA) pathway induces high Tn levels and is a key driver of liver tumor growth .
Pharmacokinetics
The pharmacokinetics of Gal-alpha1,3-GalNAc-conjugated small-interfering ribonucleic acids (siRNAs) are characterized by a rapid distribution from plasma to tissue (hours) and a long terminal plasma half-life, analyzed in the form of the antisense strand, driven by redistribution from tissue (weeks) . The clinical plasma pharmacokinetics of Gal-alpha1,3-GalNAc-siRNAs are approximately dose proportional and similar between chemical stabilizing methods .
Result of Action
The result of Gal-alpha1,3-GalNAc’s action is multifaceted. On one hand, IgM and IgG antibodies have been found to confer protection against pathogens . On the other hand, the IgE-response to Gal-alpha1,3-GalNAc is detrimental and causes severe reactions upon exposure to mammalian meat and other products .
Action Environment
The action of Gal-alpha1,3-GalNAc can be influenced by environmental factors. For instance, recent studies show increasing evidence that an allergy to Gal-alpha1,3-GalNAc may be induced by the bite of the lone star tick (Amblyomma americanum) in North America and the castor bean tick (Ixodes ricinus) in Sweden .
Direcciones Futuras
Future research directions include a better understanding of the immune response against α-Gal, in healthy and in α-Gal allergic individuals . Moreover, our current knowledge on the role of tick bites in the sensitization process needs to be summarized . The tick saliva has been shown to contain proteins carrying α-Gal, but also bioactive molecules, such as prostaglandin E2, which is capable of stimulating an increased expression of anti-inflammatory cytokines while promoting a decrease in the production of proinflammatory mediators . These components might promote Th2-related immunity and trigger a class switch to IgE antibodies directed against the oligosaccharide α-Gal .
Propiedades
IUPAC Name |
N-[(3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13?,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQPEDMEOBLSQB-HJZACBRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![potassium;[(2R,3S,4R,5R,6R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate](/img/structure/B561635.png)

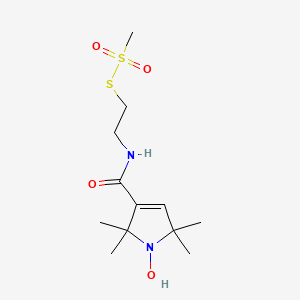


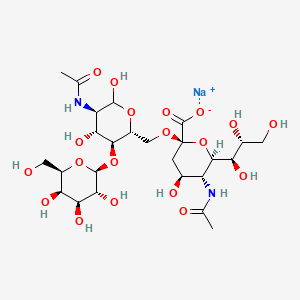
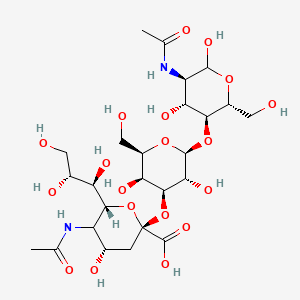

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)

